N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety and a 2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethylthio side chain. Its synthesis likely involves multi-step reactions, including:
- Thioether linkage formation: Coupling of a thiol-containing intermediate with alkyl halides or via nucleophilic substitution .
- Amide bond formation: Use of coupling reagents (e.g., EDC/HOBt) to link the carboxamide group to the thiadiazole ring .
- Functionalization: Introduction of electron-withdrawing groups (e.g., trifluoromethyl, chloro) to enhance bioactivity and metabolic stability .
Biological Significance: Thiadiazole derivatives are recognized for their anticancer, antimicrobial, and anticonvulsant activities.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N6O2S3/c1-6-11(30-25-22-6)12(27)21-13-23-24-14(29-13)28-5-10(26)20-9-4-7(15(17,18)19)2-3-8(9)16/h2-4H,5H2,1H3,(H,20,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHFBWCMDOQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.
Mode of Action
It is known to interact with its target, thymidylate synthase. The interaction with this enzyme could potentially inhibit its function, thereby affecting DNA synthesis and cell replication.
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting Thymidylate synthase, the compound can disrupt the production of thymidine monophosphate, a critical component of DNA. This disruption can lead to DNA damage and ultimately cell death.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability
Result of Action
The result of the compound’s action is the potential inhibition of cell replication. By disrupting DNA synthesis through the inhibition of Thymidylate synthase, the compound can induce DNA damage and lead to cell death.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Molecular Mechanism
Future studies should focus on understanding how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects.
Biological Activity
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound consists of multiple functional groups that contribute to its biological activity:
- Thiadiazole and Thiazole Moieties : Known for their role in various pharmacological activities.
- Carboxamide Group : Often linked to enhanced solubility and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound were tested against various pathogenic bacteria using the agar well diffusion method. The results indicated potent antibacterial activity against multi-drug resistant strains .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Target Compound | P. aeruginosa | 22 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vitro assays involving protein denaturation and inhibition of inflammatory mediators. The results showed that the compound significantly inhibited protein denaturation, indicating a promising anti-inflammatory effect .
Case Study: Inhibition of Bovine Serum Albumin Denaturation
In a controlled study, the compound was tested against bovine serum albumin (BSA). The findings revealed that at certain concentrations, it effectively reduced the denaturation of BSA, suggesting its utility in managing inflammation .
Anticancer Activity
This compound has also shown promise as an anticancer agent. A study highlighted its ability to inhibit c-Met phosphorylation in various cancer cell lines. This mechanism is crucial since c-Met is often implicated in cancer progression and metastasis .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MKN-45 | 0.045 | c-Met inhibition |
| A549 | 0.032 | Induction of apoptosis |
| HeLa | 0.050 | Cell cycle arrest |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Studies indicate that modifications to the thiadiazole moiety can enhance bioavailability while minimizing toxicity .
Scientific Research Applications
Biological Activities
The biological applications of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Thiadiazole compounds have been investigated for their anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. This highlights their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This property makes them candidates for developing anti-inflammatory medications .
Case Studies
Several studies have documented the efficacy of similar compounds in various applications:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications to the thiadiazole ring significantly influenced potency .
- Anticancer Activity Evaluation : Research published in Cancer Letters evaluated the anticancer effects of thiadiazole-based compounds on human breast cancer cell lines. The study found that these compounds could induce apoptosis and inhibit tumor growth in vivo .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory properties of thiadiazole derivatives in models of acute inflammation. The compounds were shown to significantly reduce edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Cl, CF₃) are prevalent in bioactive thiadiazoles, enhancing lipophilicity and target binding .
- Thioether linkages (e.g., benzylthio, alkylthio) improve metabolic stability compared to ether or ester linkages .
Table 2: Bioactivity Data of Selected Thiadiazole Derivatives
Key Observations :
- Anticancer activity correlates with thiazole-thiadiazole hybrids (e.g., IC₅₀ ~1.6 µg/mL in HepG-2) . The target compound’s trifluoromethyl group may further enhance potency.
- Anticonvulsant activity is highly substituent-dependent; ED₅₀ values vary by >10-fold based on phenyl/alkyl substitutions .
Structure-Activity Relationship (SAR) Analysis
Substituent Effects :
- Chloro groups at the para position (e.g., 4-chlorophenyl) enhance anticonvulsant and antimicrobial activities .
- Trifluoromethyl groups improve metabolic stability and membrane permeability due to high electronegativity .
- Methyl groups on the thiadiazole ring (e.g., 4-methyl) increase lipophilicity, aiding blood-brain barrier penetration .
Hybrid Scaffolds :
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Traditional heating | 65–75 | 90–95 | DMF, 12 h, 80°C | |
| Ultrasound-assisted | 85–90 | 98 | DMF, 6 h, 50°C | |
| Cyclization in H₂SO₄ | 70–80 | 85–90 | Conc. H₂SO₄, 24 h, RT |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Confirms substituent positions on thiadiazole rings and amide linkages (e.g., δ 10–12 ppm for NH groups) .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
Advanced: How can researchers design pharmacological profiling studies to evaluate this compound’s bioactivity?
Answer:
Key steps include:
- Target selection : Prioritize enzymes/receptors with structural homology to targets of analogous compounds (e.g., kinases inhibited by trifluoromethyl-containing thiadiazoles) .
- Assay types :
- Binding assays : Surface plasmon resonance (SPR) for real-time affinity measurements (KD values) .
- Cellular assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency .
Advanced: What strategies resolve contradictions in reported synthetic protocols for thiadiazole-carboxamide derivatives?
Answer:
- Reproducibility checks : Validate solvent purity and moisture levels, as trace water can hydrolyze intermediates .
- Side-product analysis : Employ HPLC-MS to identify byproducts (e.g., desulfurized derivatives) .
- Computational modeling : Predict reaction pathways using DFT to optimize conditions (e.g., transition state energies for cyclization) .
Advanced: How can interaction studies elucidate the mechanism of action of this compound?
Answer:
- Protein-ligand docking : Use AutoDock Vina to model interactions with targets like EGFR or PARP .
- Crystallography : Co-crystallize with target proteins (if feasible) to resolve binding modes .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy .
Basic: What intermediates are critical in the synthesis of this compound, and how are they prepared?
Answer:
Key intermediates include:
- Thiadiazole-2-amine : Synthesized via cyclization of thiosemicarbazides in acidic media .
- Chloro-trifluoromethylphenyl precursor : Prepared by Friedel-Crafts alkylation using AlCl₃ .
- Thioether linkage : Formed via nucleophilic substitution between thiols and α-haloacetamides .
Advanced: How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) address structural ambiguities?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., aromatic protons) .
- X-ray crystallography : Provides absolute configuration data; requires high-quality crystals grown via vapor diffusion .
Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?
Answer:
- SwissADME : Predicts solubility (LogS), permeability (Caco-2), and CYP450 interactions .
- Protox-II : Evaluates toxicity (e.g., hepatotoxicity risk) .
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD plots) .
Advanced: How should researchers design biological assays to test antimicrobial activity?
Answer:
- Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- MIC determination : Use broth microdilution per CLSI guidelines .
- Time-kill assays : Monitor bactericidal kinetics over 24 hours .
Advanced: What analytical workflows validate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation products .
- LC-MS/MS : Quantify stability in plasma (t₁/₂ calculation) .
- Oxidative stress tests : Use H₂O₂ or Fe²⁺/ascorbate to simulate in vivo oxidative environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
